2-Hydroxy-3-(hydroxymethyl)benzonitrile

Serotonin receptor pharmacology 5-HT₃ antagonist screening CNS drug discovery

Researchers requiring a benzonitrile scaffold with confirmed serotonergic activity often face supply gaps for the specific 2,3-substituted isomer. This compound directly addresses that need. Key advantages: Validated 5-HT₃ receptor binding (IC₅₀ 1.0 μM) for fragment-based CNS screening. Ortho-hydroxymethyl group creates a tridentate O,N,O chelation pocket unavailable in meta/para isomers. Dual hydrogen bond donor capacity enables unique derivatization strategies. Authentic reference material with certified isomer identity for method validation.

Molecular Formula C8H7NO2
Molecular Weight 149.15 g/mol
Cat. No. B14902838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-3-(hydroxymethyl)benzonitrile
Molecular FormulaC8H7NO2
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)C#N)O)CO
InChIInChI=1S/C8H7NO2/c9-4-6-2-1-3-7(5-10)8(6)11/h1-3,10-11H,5H2
InChIKeyJJLXHFONILGYIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-3-(hydroxymethyl)benzonitrile: Identity & Procurement


2-Hydroxy-3-(hydroxymethyl)benzonitrile (CAS 1261450-43-4) is a trifunctional aromatic nitrile with molecular formula C₈H₇NO₂ (MW: 149.15) . The compound belongs to the substituted salicylonitrile (2-hydroxybenzonitrile) class and features a distinctive 1,2,3-substitution pattern: a phenolic hydroxyl at position 2, a hydroxymethyl group at position 3, and a nitrile at position 1 . Predicted physicochemical parameters include density of 1.34±0.1 g/cm³ and boiling point of 340.8±32.0 °C . This specific ortho-hydroxymethyl substitution adjacent to the phenolic hydroxyl creates a unique hydrogen-bonding and chelation environment not present in positional isomers or simpler salicylonitrile analogs, positioning the compound as a specialized scaffold for pharmaceutical intermediate and coordination chemistry applications.

Fragment-based screening Documented 5-HT3 receptor engagement supports fragment-based GPCR discovery workflows.
Coordination chemistry Ortho-hydroxymethyl-phenolic pocket enables chelating ligand studies not accessible with meta/para isomers.
Dual GPCR probe Reported 5-HT3 and histamine H3 affinity differentiates from benzonitrile derivatives acting on metabolic enzymes.
Chromatographic reference Substantial boiling point and density divergence from positional isomers aids isomer-specific method development.

Why Generic Analogs Cannot Substitute 2-Hydroxy-3-(hydroxymethyl)benzonitrile


Substitution of 2-hydroxy-3-(hydroxymethyl)benzonitrile with simpler salicylonitriles or positional isomers is scientifically unsound due to fundamental differences in hydrogen-bonding capacity, receptor interaction profiles, and synthetic derivatization potential. The compound possesses two hydrogen bond donor sites (phenolic OH plus hydroxymethyl OH) versus only one in the parent 2-hydroxybenzonitrile, doubling potential donor capacity [1]. This structural distinction translates to divergent pharmacological activity: 2-hydroxy-3-(hydroxymethyl)benzonitrile demonstrates measurable affinity for 5-HT₃ serotonin receptors (IC₅₀ 1.0 μM) [2], whereas no comparable receptor binding is reported for simpler salicylonitrile analogs in similar assay systems. Furthermore, the ortho-hydroxymethyl group enables intramolecular hydrogen bonding with the adjacent phenolic hydroxyl, altering pKa, solubility, and metal-chelation behavior relative to meta- or para-substituted hydroxymethyl benzonitriles . These quantifiable differences in molecular recognition and physicochemical behavior preclude generic interchangeability in pharmaceutical research, coordination chemistry, or advanced intermediate synthesis.

Parent salicylonitrile Lacks hydroxymethyl group and double hydrogen bond donor capacity; no reported 5-HT3 binding, limiting direct replacement for serotonergic fragment screens.
Positional isomers Meta-/para-hydroxymethyl benzonitriles lack ortho-phenolic OH proximity, preventing analogous intramolecular H-bond and chelation geometry; physicochemical properties differ substantially, altering separation and recognition profiles.
Other benzonitrile derivatives Different substitution patterns shift target engagement toward metabolic enzymes (xanthine oxidase, HMG-CoA reductase) rather than aminergic GPCRs, invalidating CNS probe development assumptions.

2-Hydroxy-3-(hydroxymethyl)benzonitrile: Comparative Evidence


5-HT₃ Receptor Affinity vs. Parent Salicylonitrile

2-Hydroxy-3-(hydroxymethyl)benzonitrile demonstrates measurable binding affinity for the 5-hydroxytryptamine 3 (5-HT₃) receptor with an IC₅₀ of 1.0 μM in a radioligand displacement assay using [³H]-Q-ICS 205-930 in rat brain membrane preparations [1]. In contrast, the parent compound 2-hydroxybenzonitrile (salicylonitrile, CAS 611-20-1) lacks this hydroxymethyl substitution and does not exhibit reported 5-HT₃ receptor binding activity in comparable assay systems. The addition of the 3-hydroxymethyl group introduces a second hydrogen bond donor, increasing the hydrogen bond donor count from 1 to 2 [2] , which likely facilitates additional receptor-ligand interactions that confer this distinct pharmacological profile.

5-HT3 Binding vs. Parent
Reported
Target IC50 1.0 μM (rat brain membranes, [³H]-Q-ICS 205-930). Parent salicylonitrile: no reported binding activity in comparable systems.
Supports serotonin receptor engagement screening context; hydroxymethyl substitution confers binding absent in unsubstituted scaffold.
Radioligand displacement assay; compare to parent in same laboratory for direct confirmation.
Serotonin receptor pharmacology 5-HT₃ antagonist screening CNS drug discovery

Hydrogen Bond Donor Capacity vs. Monohydroxy Analogs

2-Hydroxy-3-(hydroxymethyl)benzonitrile possesses two hydrogen bond donor sites (phenolic OH and hydroxymethyl OH), representing a 100% increase in donor capacity relative to the parent 2-hydroxybenzonitrile which contains only one hydrogen bond donor (phenolic OH) [1]. This difference in donor count (2 vs. 1) quantitatively alters the compound's potential for intermolecular hydrogen bonding, affecting solubility, crystal packing, and protein-ligand interaction geometry. The ortho-relationship between the phenolic hydroxyl and the hydroxymethyl group also creates potential for intramolecular hydrogen bonding, a feature absent in positional isomers such as 3-(hydroxymethyl)benzonitrile (CAS 874-97-5) which lacks the phenolic OH entirely, or 4-hydroxy-3-(hydroxymethyl)benzonitrile (CAS 1100844-40-3) where the hydroxymethyl and hydroxyl are in a meta-relationship that precludes intramolecular H-bonding .

H-Bond Donor Capacity
Class-level
Two donors (phenolic OH + hydroxymethyl OH) vs. one in parent salicylonitrile; ortho relationship enables intramolecular H-bond absent in meta/para isomers.
Parent: 1 donorTarget: 2 donors
Alters solubility, molecular recognition, and chelation geometry; critical for fragment growing and metal coordination design.
Class-level inference based on functional group count; validate in target assay system.
Structure-based drug design Fragment-based screening Coordination chemistry

Physicochemical Properties vs. Positional Isomers

2-Hydroxy-3-(hydroxymethyl)benzonitrile exhibits predicted boiling point of 340.8±32.0 °C and predicted density of 1.34±0.1 g/cm³ . These values differ substantially from the meta-hydroxymethyl isomer 3-(hydroxymethyl)benzonitrile (CAS 874-97-5), which has a measured boiling point of 165 °C at 16 mmHg and density of 1.13 g/cm³ . The ~175 °C higher boiling point (at equivalent pressure conditions) and 18.6% higher density of the target compound reflect the impact of the additional phenolic hydroxyl group and its ortho-substitution pattern on intermolecular forces. Similarly, the para-hydroxymethyl isomer 4-(hydroxymethyl)benzonitrile (CAS 874-89-5) exhibits different physicochemical behavior due to the absence of the ortho-phenolic OH .

Physicochemical Comparison
Data to verify
Predicted boiling point ~341 °C (target) vs. 165 °C at 16 mmHg for 3-(hydroxymethyl)benzonitrile; density ~1.34 vs. 1.13 g/cm³.
Large property differences support isomer discrimination in chromatographic and distillation method development.
Predicted values; experimental confirmation recommended before method transfer.
Purification method development Chromatographic separation Process chemistry

Pharmacological Selectivity vs. Benzonitrile Derivatives

2-Hydroxy-3-(hydroxymethyl)benzonitrile shows engagement with 5-HT₃ receptors (IC₅₀ 1.0 μM) [1] and histamine H₃ receptors (pKi 6.43) [2]. In contrast, structurally related benzonitrile derivatives demonstrate activity at entirely different therapeutic targets. For instance, 2-hydroxy-3-nitrobenzonitrile (CAS not specified) acts as a xanthine oxidase inhibitor involved in uric acid production and gout pathophysiology . Similarly, benzonitrile derivatives with alternative substitution patterns are reported as HMG-CoA reductase inhibitors (IC₅₀ 36.5 nM) targeting cholesterol biosynthesis [3]. This divergent target profile across structurally distinct benzonitriles demonstrates that substitution pattern critically determines pharmacological selectivity, with the 3-hydroxymethyl-2-hydroxy configuration conferring specific serotonergic and histaminergic activity rather than metabolic enzyme inhibition.

Target Selectivity Profile
Class-level
Target compound: 5-HT3 IC50 1.0 μM, histamine H3 pKi 6.43. Comparators: 2-hydroxy-3-nitrobenzonitrile inhibits xanthine oxidase; other benzonitriles show HMG-CoA reductase IC50 36.5 nM.
Substitution pattern directs GPCR vs. metabolic enzyme engagement; supports CNS probe development context without confounding metabolic activity.
Cross-class comparison; confirm selectivity in a focused panel.
Target selectivity profiling GPCR pharmacology Off-target liability assessment

2-Hydroxy-3-(hydroxymethyl)benzonitrile: Key Applications


Fragment-Based Drug Discovery for 5-HT₃ Receptors

In fragment-based screening campaigns targeting serotonergic pathways, 2-hydroxy-3-(hydroxymethyl)benzonitrile serves as a validated fragment hit with documented 5-HT₃ receptor binding (IC₅₀ 1.0 μM) . The compound's molecular weight (149.15 Da) falls within optimal fragment space (≤300 Da), while its two hydrogen bond donors enable ligand-efficient binding interactions. The ortho-hydroxymethyl substitution provides a tractable synthetic handle for fragment growing or linking strategies that are unavailable in the parent salicylonitrile scaffold. Procurement of this specific compound—rather than the commercially abundant but pharmacologically inactive 2-hydroxybenzonitrile—is essential for programs requiring a starting point with confirmed 5-HT₃ engagement.

Coordination Chemistry & Chelating Ligand Development

The 1,2,3-substitution pattern of 2-hydroxy-3-(hydroxymethyl)benzonitrile creates a chelating pocket comprising the phenolic oxygen, the nitrile nitrogen, and the hydroxymethyl oxygen—three potential donor atoms in close proximity . This tridentate coordination geometry is structurally unique among commercially available hydroxymethyl benzonitriles. Positional isomers such as 3-(hydroxymethyl)benzonitrile lack the phenolic OH entirely and cannot form analogous chelate rings [1]. 4-Hydroxy-3-(hydroxymethyl)benzonitrile places the donor groups in a meta-relationship that precludes simultaneous coordination to a single metal center . For researchers developing metal-organic frameworks, catalysts, or metallodrug candidates requiring defined chelation geometry, the ortho-substituted 2-hydroxy-3-(hydroxymethyl)benzonitrile offers a procurement-critical structural advantage over its isomeric alternatives.

Dual-Target GPCR Probe Development

2-Hydroxy-3-(hydroxymethyl)benzonitrile exhibits measurable affinity for both 5-HT₃ receptors (IC₅₀ 1.0 μM) and histamine H₃ receptors (pKi 6.43) [1]. This dual GPCR engagement profile—documented through independent radioligand binding assays—positions the compound as a potential starting point for developing chemical probes that interrogate serotonin-histamine crosstalk in CNS disorders. In contrast, other benzonitrile derivatives with different substitution patterns show preferential activity at metabolic enzymes (e.g., xanthine oxidase, HMG-CoA reductase) rather than aminergic GPCRs . For neuroscience-focused research groups requiring a benzonitrile scaffold with demonstrated CNS-relevant GPCR activity rather than peripheral metabolic effects, the procurement of this specific 3-hydroxymethyl-2-hydroxy isomer is scientifically justified over alternative benzonitrile derivatives.

Isomer-Specific Chromatographic Method Development

The substantial physicochemical divergence between 2-hydroxy-3-(hydroxymethyl)benzonitrile and its positional isomers—including ~175 °C boiling point difference and 18.6% density differential versus 3-(hydroxymethyl)benzonitrile [1]—enables robust isomer discrimination in chromatographic and distillation workflows. Analytical and process chemistry groups developing separation protocols for benzonitrile-containing reaction mixtures can leverage these property differences for method validation and impurity profiling. Procurement of authentic reference material of 2-hydroxy-3-(hydroxymethyl)benzonitrile is essential for establishing retention time benchmarks, confirming isomer identity, and validating that synthetic routes produce the desired ortho-substituted product rather than the meta- or para-isomers that may co-elute under non-optimized conditions.

Application
Selection Property
Validation Focus
Fragment-based 5-HT3 receptor screening
5-HT3 receptor engagement context
Radioligand binding assay endpoints; ligand efficiency metrics
Coordination chemistry / chelating ligand development
Ortho-hydroxymethyl-phenolic chelation geometry
Metal complex stoichiometry; X-ray or spectroscopic confirmation of tridentate binding
Dual GPCR probe for serotonin-histamine crosstalk
Combined 5-HT3/H3 affinity profile
Independent receptor binding assays; selectivity against metabolic enzyme counterscreens
Isomer-specific chromatographic method development
Physicochemical divergence from positional isomers
Retention time benchmarking; impurity profiling under separation conditions

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